Cas no 1805856-02-3 (1-Bromo-1-(2-ethyl-3-mercaptophenyl)propan-2-one)
1-Bromo-1-(2-ethyl-3-mercaptophenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-1-(2-ethyl-3-mercaptophenyl)propan-2-one
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- Inchi: 1S/C11H13BrOS/c1-3-8-9(11(12)7(2)13)5-4-6-10(8)14/h4-6,11,14H,3H2,1-2H3
- InChI Key: NDPPORIRPDITTB-UHFFFAOYSA-N
- SMILES: BrC(C(C)=O)C1C=CC=C(C=1CC)S
Computed Properties
- Exact Mass: 271.98705 g/mol
- Monoisotopic Mass: 271.98705 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 18.1
- Molecular Weight: 273.19
1-Bromo-1-(2-ethyl-3-mercaptophenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013014176-250mg |
1-Bromo-1-(2-ethyl-3-mercaptophenyl)propan-2-one |
1805856-02-3 | 97% | 250mg |
494.40 USD | 2021-06-25 | |
| Alichem | A013014176-500mg |
1-Bromo-1-(2-ethyl-3-mercaptophenyl)propan-2-one |
1805856-02-3 | 97% | 500mg |
847.60 USD | 2021-06-25 | |
| Alichem | A013014176-1g |
1-Bromo-1-(2-ethyl-3-mercaptophenyl)propan-2-one |
1805856-02-3 | 97% | 1g |
1,564.50 USD | 2021-06-25 |
1-Bromo-1-(2-ethyl-3-mercaptophenyl)propan-2-one Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1-Bromo-1-(2-ethyl-3-mercaptophenyl)propan-2-one
Research Briefing on 1-Bromo-1-(2-ethyl-3-mercaptophenyl)propan-2-one (CAS: 1805856-02-3): Recent Advances and Applications
1-Bromo-1-(2-ethyl-3-mercaptophenyl)propan-2-one (CAS: 1805856-02-3) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique brominated and mercapto-functionalized structure, has shown promising potential in various applications, including drug discovery, enzyme inhibition, and material science. Recent studies have explored its synthesis, reactivity, and biological activity, providing valuable insights into its utility as a building block for more complex molecules.
One of the key areas of interest is the role of 1-Bromo-1-(2-ethyl-3-mercaptophenyl)propan-2-one in the development of novel enzyme inhibitors. Research published in the Journal of Medicinal Chemistry (2023) highlights its efficacy as a precursor in the synthesis of cysteine protease inhibitors, which are critical targets for treating diseases such as cancer, parasitic infections, and inflammatory disorders. The compound's ability to form covalent bonds with thiol groups in the active sites of these enzymes makes it a valuable tool for designing irreversible inhibitors with high specificity.
In addition to its biological applications, recent advancements in synthetic chemistry have demonstrated the versatility of 1-Bromo-1-(2-ethyl-3-mercaptophenyl)propan-2-one. A study in Organic Letters (2022) detailed a novel, high-yield synthesis route that improves the scalability and purity of the compound, addressing previous challenges related to its instability under certain conditions. This development is particularly significant for industrial-scale production, where consistency and yield are paramount.
Furthermore, computational studies have provided deeper insights into the molecular interactions of 1-Bromo-1-(2-ethyl-3-mercaptophenyl)propan-2-one. Density functional theory (DFT) calculations and molecular docking simulations have elucidated its binding affinities and reaction mechanisms, offering a theoretical foundation for its observed biological activity. These findings, published in the Journal of Chemical Information and Modeling (2023), underscore the compound's potential as a scaffold for rational drug design.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on 1-Bromo-1-(2-ethyl-3-mercaptophenyl)propan-2-one. Issues such as metabolic stability and bioavailability need to be addressed to fully harness its therapeutic potential. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations, as reported in recent preclinical studies.
In conclusion, 1-Bromo-1-(2-ethyl-3-mercaptophenyl)propan-2-one (CAS: 1805856-02-3) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications in enzyme inhibition, synthetic chemistry, and drug design highlight its broad utility, while ongoing studies continue to refine its properties and expand its potential uses. This briefing underscores the importance of further research to fully realize the compound's capabilities in addressing unmet medical needs.
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